molecular formula C20H24F2N4O B4983179 N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea

Numéro de catalogue B4983179
Poids moléculaire: 374.4 g/mol
Clé InChI: ZCZIBDLUUZKLAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea, also known as DFP-10825, is a small molecule inhibitor that targets the oncogenic protein, BCL-2. BCL-2 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis or programmed cell death. Overexpression of BCL-2 has been implicated in the development and progression of various types of cancer, including leukemia, lymphoma, breast, lung, and prostate cancer. Therefore, inhibition of BCL-2 has emerged as a promising strategy for cancer therapy.

Mécanisme D'action

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea binds to the hydrophobic groove of BCL-2, which is critical for the anti-apoptotic function of the protein. By occupying this site, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea prevents the interaction between BCL-2 and its pro-apoptotic partners, such as BAX and BAK, leading to the activation of the apoptotic pathway and the death of cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been shown to induce caspase-dependent apoptosis in cancer cells, as evidenced by the cleavage of caspase-3 and PARP, two key markers of apoptosis. N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea also decreases the mitochondrial membrane potential, which is a hallmark of apoptosis. In addition, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been reported to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has several advantages as a research tool for studying BCL-2-dependent apoptosis. It is a highly specific inhibitor of BCL-2, with minimal off-target effects. It is also cell-permeable and can be used in a variety of cell-based assays, including flow cytometry, western blotting, and immunofluorescence. However, N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has some limitations, including its relatively low potency compared to other BCL-2 inhibitors and its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for research on N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea. First, further optimization of the compound may lead to the development of more potent and selective BCL-2 inhibitors with improved pharmacological properties. Second, combination therapy with N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea and other anticancer agents may enhance the efficacy of treatment and overcome drug resistance. Third, the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases, may be explored using N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea as a research tool. Finally, the use of N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea in clinical trials for cancer patients may be investigated to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea was synthesized using a multi-step process that involved the reaction of 2,4-difluoroaniline with 4-(chloromethyl)benzylamine to form an intermediate, which was then reacted with 4-ethylpiperazine and isocyanate to yield the final product. The synthesis of N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea was reported in a peer-reviewed journal, and the purity and identity of the compound were confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. In vivo studies using xenograft models have demonstrated that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea inhibits tumor growth and prolongs survival in mice bearing BCL-2-dependent tumors. These findings suggest that N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has potential as a therapeutic agent for cancer.

Propriétés

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O/c1-2-25-9-11-26(12-10-25)14-15-3-6-17(7-4-15)23-20(27)24-19-8-5-16(21)13-18(19)22/h3-8,13H,2,9-12,14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZIBDLUUZKLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.